N-(1-ADAMANTYL)-N'-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA
Description
N-1-adamantyl-N’-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea is a compound that features a unique structure combining an adamantyl group and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group is known for its rigidity and stability, while the pyrazole ring is a versatile scaffold in drug design.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-11-3-15(20-21(11)2)10-18-16(22)19-17-7-12-4-13(8-17)6-14(5-12)9-17/h3,12-14H,4-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHKKDAKUALNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea typically involves the reaction of 1-adamantylamine with an appropriate pyrazole derivative. One common method includes the use of 1-(isocyanatomethyl)adamantane and 3-aminopyrazole under mild conditions. The reaction is carried out in anhydrous dimethylformamide (DMF) with triethylamine as a base, yielding the desired urea derivative in good yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups attached to the pyrazole ring.
Scientific Research Applications
N-1-adamantyl-N’-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with unique properties due to the adamantyl group’s rigidity and stability.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea involves its interaction with specific molecular targets. For instance, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethyl-1-adamantyl)acetamide
- N-(1-Adamantyl)-4-(2-{[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)-2,4-dioxobutanamide
Uniqueness
N-1-adamantyl-N’-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea is unique due to its combination of an adamantyl group and a pyrazole ring. This structural feature imparts both rigidity and versatility, making it a valuable scaffold for drug design and materials science. The presence of the adamantyl group enhances the compound’s stability, while the pyrazole ring allows for diverse chemical modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
